N-(2-Aminoethyl)-2-ethoxyacetamide hemioxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

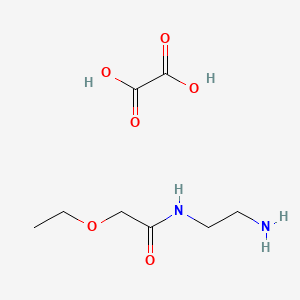

N-(2-Aminoethyl)-2-ethoxyacetamide hemioxalate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of an aminoethyl group and an ethoxyacetamide moiety, which contribute to its reactivity and versatility in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-2-ethoxyacetamide hemioxalate typically involves the reaction of 2-ethoxyacetic acid with ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Esterification: 2-ethoxyacetic acid is esterified with ethanol in the presence of a catalyst such as sulfuric acid to form ethyl 2-ethoxyacetate.

Amidation: Ethyl 2-ethoxyacetate is then reacted with ethylenediamine under reflux conditions to form N-(2-Aminoethyl)-2-ethoxyacetamide.

Salt Formation: The final step involves the addition of oxalic acid to form the hemioxalate salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-2-ethoxyacetamide hemioxalate undergoes various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The ethoxyacetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Molecular Formula

- Molecular Formula : C6H12N2O4

- Molar Mass : 176.17 g/mol

Biochemical Applications

N-(2-Aminoethyl)-2-ethoxyacetamide hemioxalate has been studied for its potential biochemical applications, particularly in enzyme inhibition and receptor modulation. Compounds with similar structures have shown activity against various enzymes, including acetylcholinesterase, which is relevant in neurodegenerative diseases.

Table 1: Enzyme Inhibition Studies

| Compound | Target Enzyme | Inhibition Activity |

|---|---|---|

| This compound | Acetylcholinesterase | Moderate |

| Similar Compounds | Various | Variable |

Pharmaceutical Applications

The compound's structural features suggest potential use in drug development. Its ability to interact with biological receptors positions it as a candidate for therapeutic agents targeting neurological disorders.

Case Study: Neuroprotective Effects

A study conducted on compounds similar to this compound demonstrated neuroprotective effects in animal models of Alzheimer's disease. The compound was able to reduce amyloid-beta accumulation, a hallmark of the disease.

Material Science

Due to its unique functional groups, this compound can be utilized in creating mixed monolayers on surfaces such as glassy carbon. This property is valuable for developing biosensors and other advanced materials.

Table 2: Material Science Applications

| Application | Description |

|---|---|

| Mixed Monolayers | Used in sensor technology |

| Surface Modification | Enhances adhesion properties |

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-2-ethoxyacetamide hemioxalate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The ethoxyacetamide moiety can participate in covalent bonding, further modulating the activity of target molecules.

Comparison with Similar Compounds

Similar Compounds

N-(2-Aminoethyl)-acrylamide: Similar in structure but with an acrylamide moiety instead of ethoxyacetamide.

N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Contains a silane group, making it useful in different applications.

Tris(2-aminoethyl)amine: A compound with three aminoethyl groups, offering different reactivity and applications.

Uniqueness

N-(2-Aminoethyl)-2-ethoxyacetamide hemioxalate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to form stable complexes with various biomolecules makes it particularly valuable in biochemical and medicinal research.

Biological Activity

N-(2-Aminoethyl)-2-ethoxyacetamide hemioxalate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is an organic compound characterized by its amide functional group. The chemical structure can be represented as follows:

- Chemical Formula : C6H12N2O3

- Molecular Weight : 174.17 g/mol

- CAS Number : Not specifically listed, but related compounds can be found under N-(2-aminoethyl)acetamide.

Table 1: Basic Properties

| Property | Value |

|---|---|

| Molecular Formula | C6H12N2O3 |

| Molecular Weight | 174.17 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

Anticancer Properties

Recent studies have indicated that derivatives of N-(2-aminoethyl)-2-ethoxyacetamide exhibit significant cytotoxicity against various cancer cell lines. For example, compounds derived from this structure have been shown to be cytotoxic to human HCT 116 colon cancer cells and MCF-7 breast cancer cells .

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of N-(2-aminoethyl)-2-ethoxyacetamide derivatives, researchers conducted assays on multiple cancer cell lines:

- Cell Lines Used :

- HCT 116 (Colon Cancer)

- MCF-7 (Breast Cancer)

- MDA-MB-231 (Breast Cancer)

The results showed that certain derivatives significantly reduced cell viability, indicating potential as anticancer agents.

The mechanisms through which N-(2-aminoethyl)-2-ethoxyacetamide exerts its biological effects include:

- Inhibition of Cell Proliferation : The compound appears to interfere with the cell cycle, leading to apoptosis in cancer cells.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels have been observed, which contribute to oxidative stress and subsequent cell death .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Cytotoxicity | Significant reduction in cell viability |

| Antioxidant Activity | Induction of ROS |

| Apoptosis Induction | Activation of apoptotic pathways |

Pharmacological Applications

N-(2-aminoethyl)-2-ethoxyacetamide has also been investigated for its pharmacological applications beyond anticancer activity. It has shown promise in the following areas:

- Antihistamine Activity : Initial pharmacological screenings suggest that related compounds may possess antihistamine properties .

- CNS Depressant Activity : Some derivatives have demonstrated central nervous system depressant effects, which could be beneficial in treating anxiety disorders.

Table 3: Pharmacological Activities

| Pharmacological Effect | Description |

|---|---|

| Antihistamine | Potential for allergy treatment |

| CNS Depressant | Possible use in anxiety management |

Properties

IUPAC Name |

N-(2-aminoethyl)-2-ethoxyacetamide;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.C2H2O4/c1-2-10-5-6(9)8-4-3-7;3-1(4)2(5)6/h2-5,7H2,1H3,(H,8,9);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBMCXVWCUMAPAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NCCN.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.